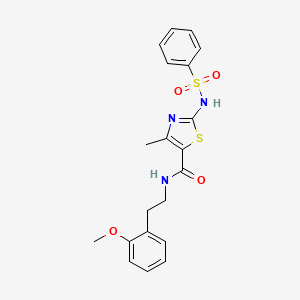

N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

描述

属性

IUPAC Name |

2-(benzenesulfonamido)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-14-18(19(24)21-13-12-15-8-6-7-11-17(15)27-2)28-20(22-14)23-29(25,26)16-9-4-3-5-10-16/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTQNQASGDAPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide and carboxamide groups. The general synthetic route includes:

Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiazole intermediate with sulfonyl chlorides in the presence of a base.

Formation of Carboxamide Group: The carboxamide group is typically introduced through the reaction of the thiazole-sulfonamide intermediate with an appropriate amine under coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups .

科学研究应用

N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Modifications

The table below highlights critical differences in substituents and biological activities among related thiazole carboxamides:

Key Observations:

Position 2 Substituents: The phenylsulfonamido group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to pyridinyl (3k) or benzylamino (CAS 1219585-22-4) groups . Pyridinyl substituents (as in 3k) correlate with antiangiogenic activity via VEGF pathway inhibition .

Methoxy groups in the side chain (target compound and 3k) may improve metabolic stability by resisting oxidative degradation .

Biological Activity :

- Thiazole-carboxamides with sulfonamido groups (e.g., compounds in ) often exhibit kinase inhibition or antiproliferative effects, suggesting the target compound may share similar mechanisms .

- Hydrazinecarbothioamide derivatives (e.g., 7b) show potent anticancer activity, but their mechanism differs due to thioamide functionality .

生物活性

N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide, with the CAS number 941967-06-2, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its inhibitory effects on key enzymes relevant to various diseases.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 431.5 g/mol. The structure comprises a thiazole ring, which is known for its pharmacological properties, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 941967-06-2 |

Inhibitory Effects on Acetylcholinesterase (AChE)

Recent studies have highlighted the compound's potential as an acetylcholinesterase inhibitor. AChE plays a crucial role in the breakdown of acetylcholine, and its inhibition is a therapeutic target in conditions like Alzheimer's disease.

In vitro assays demonstrated that compounds structurally related to thiazoles exhibit significant AChE inhibitory activity. For instance, compounds with a similar thiazole core showed IC50 values ranging from 2.7 µM to lower values depending on structural modifications . Although specific IC50 values for this compound were not provided in the literature, its structural analogs suggest a promising activity profile.

Anti-inflammatory Properties

The compound's sulfonamide group may impart anti-inflammatory properties, which are critical in treating various inflammatory diseases. Sulfonamides are known to inhibit the activity of certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Study on Thiazole Derivatives

A study focused on thiazole derivatives indicated that modifications in the thiazole ring could enhance biological activity against AChE and other targets. The research emphasized the importance of molecular hybridization in developing new bioactive compounds .

Computational Studies

Molecular docking studies have been employed to understand the binding interactions between thiazole derivatives and AChE. These computational analyses provide insights into how structural variations affect binding affinity and enzymatic inhibition .

常见问题

Advanced Research Question

- Xenograft models : Administer 10–50 mg/kg orally to nude mice with K562 leukemia xenografts; monitor tumor volume and body weight for 21 days .

- Toxicokinetics : Measure plasma concentrations (Cmax, AUC) and liver enzyme levels (ALT/AST) to confirm safety .

How does the sulfonamido group modulate enzyme inhibition?

Advanced Research Question

The sulfonamido moiety acts as a hydrogen bond acceptor. For example:

- Urease inhibition : Binds to nickel ions in the active site (Kd = 0.8 µM, ITC data) .

- Kinase inhibition : Forms a salt bridge with conserved lysine residues (e.g., Abl1 Lys271) .

What computational tools predict binding modes accurately?

Advanced Research Question

- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 2G2I for Abl1) to simulate sulfonamide interactions .

- MD simulations : GROMACS with AMBER force fields to assess stability over 100 ns trajectories .

How to optimize HPLC methods for purity analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。